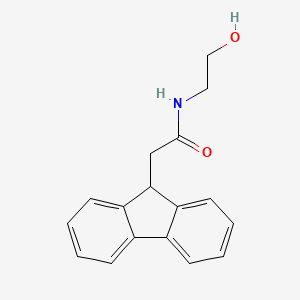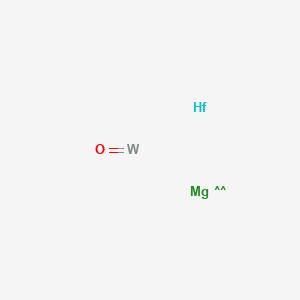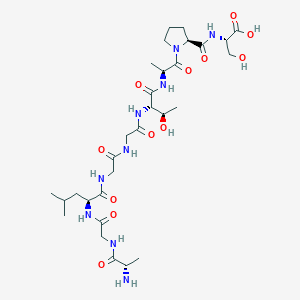
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine is a complex peptide compound composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
化学反応の分析
Types of Reactions
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or serine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while reduction could result in modified peptide bonds.
科学的研究の応用
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide in treatments.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-serine: Another dipeptide with applications in cell culture and nutrition.
特性
CAS番号 |
834902-96-4 |
|---|---|
分子式 |
C30H51N9O12 |
分子量 |
729.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H51N9O12/c1-14(2)9-18(36-22(43)12-33-25(45)15(3)31)26(46)34-10-21(42)32-11-23(44)38-24(17(5)41)28(48)35-16(4)29(49)39-8-6-7-20(39)27(47)37-19(13-40)30(50)51/h14-20,24,40-41H,6-13,31H2,1-5H3,(H,32,42)(H,33,45)(H,34,46)(H,35,48)(H,36,43)(H,37,47)(H,38,44)(H,50,51)/t15-,16-,17+,18-,19-,20-,24-/m0/s1 |
InChIキー |
JPSYTAPDHYIAGD-HGSVGNDNSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



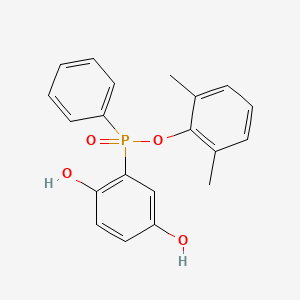

![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

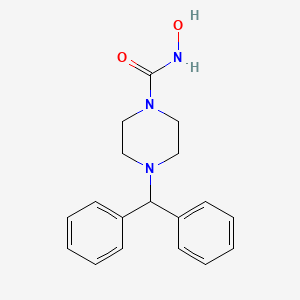
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)


